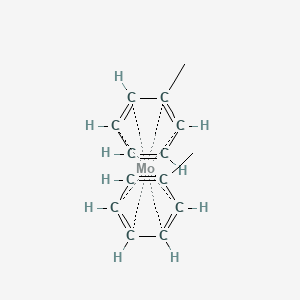

Molybdenum;toluene

Beschreibung

Eigenschaften

Molekularformel |

C14H16Mo |

|---|---|

Molekulargewicht |

280.2 g/mol |

IUPAC-Name |

molybdenum;toluene |

InChI |

InChI=1S/2C7H8.Mo/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H3; |

InChI-Schlüssel |

DWPKMPZFZNWNTN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1.CC1=CC=CC=C1.[Mo] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of molybdenum-toluene complexes typically involves the reaction of molybdenum compounds with toluene under specific conditions. One common method is the hydrogenation of toluene using molybdenum carbide catalysts. This process involves the use of molybdenum carbide, which is prepared by reacting molybdenum oxide with carbon at high temperatures in the presence of hydrogen . The reaction conditions, such as temperature and pressure, play a crucial role in determining the efficiency and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of molybdenum-toluene complexes often involves large-scale catalytic processes. For example, the ammoxidation of toluene using molybdenum oxide catalysts supported on mixed oxides like zirconium oxide and alumina has been studied extensively . This method involves the oxidation of toluene in the presence of ammonia and oxygen to produce benzonitrile, a valuable intermediate in the chemical industry.

Analyse Chemischer Reaktionen

Hydrogenation and Ring Contraction

Molybdenum oxide catalysts (MoO₃) enable toluene hydrogenation and ring contraction under H₂-rich conditions (35:1 H₂:toluene ratio) at 350–400°C and 21 bar pressure . Key outcomes include:

| Product | Selectivity (%) | Conversion (%) | Conditions |

|---|---|---|---|

| Methylcyclohexane | 35 | 35 | 350°C, 21 bar |

| Ethylcyclopentane | 55 | 35 | 350°C, 21 bar |

| C₁–C₆ alkanes | <10 | 35 | 350°C, 21 bar |

At 400°C, carburization of MoO₃ enhances hydrogenolysis activity, favoring alkane formation over ring-contracted products .

Deoxydehydration (DODH) Catalysis

Molybdenum complexes catalyze DODH of vicinal diols in toluene, with pathways dependent on ligand architecture :

-

Pathway A : Diol activation precedes oxygen atom transfer (ΔG‡ = 14.3 kcal/mol).

-

Pathway B : Oxygen transfer to phosphine (e.g., PMe₃) occurs first (ΔG‡ = 11.4 kcal/mol) .

Key intermediates include Mo(VI)-diolate species, with alkene extrusion identified as the rate-limiting step (ΔG‡ = 25–28 kcal/mol) .

Ammoxidation to Benzonitrile

MoO₃/ZrO₂–γ-Al₂O₃ catalysts convert toluene to benzonitrile at 400°C :

| Catalyst Loading (wt% MoO₃) | Toluene Conversion (%) | Benzonitrile Selectivity (%) |

|---|---|---|

| 20.0 | 68.5 | 67.0 |

| 25.0 | 72.1 | 58.3 |

Benzaldehyde co-forms with 24.4% selectivity under these conditions .

Selective Oxidation to Benzaldehyde

MnMoO₄ nanomaterials oxidize toluene to benzaldehyde using H₂O₂ at 80°C :

| Catalyst (CH1) Dose (g) | Reaction Time (h) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) |

|---|---|---|---|

| 0.06 | 18 | 40.62 | 78.0 |

| 0.10 | 1 | 28.91 | 62.33 |

The mechanism involves hydroxyl radical (- OH) generation, abstracting a hydrogen from toluene’s methyl group to form benzyl radicals, which subsequently oxidize to benzaldehyde .

Disproportionation to Xylenes

Mo/V mixed oxides (Mo/V = 1) catalyze toluene disproportionation at 450°C :

| W/Fₜ₀ (g·h·mol⁻¹) | Toluene Conversion (%) | Xylene Yield (%) |

|---|---|---|

| 5 | 42.1 | 35.7 |

| 10 | 58.3 | 48.9 |

V₂MoO₈ phases enhance medium-strength acid sites, critical for xylene selectivity .

Organometallic Complexation

[Mo(CO)₃(C₆H₅CH₃)] reacts with macrocyclic ligands (e.g., L1) in toluene to form complexes such as [{Mo(CO)₃L1}₂], characterized by pseudo-octahedral geometry and Mo–N bond lengths of 2.21–2.29 Å .

Key Mechanistic Insights

-

Hydrogenation : Metallic Mo sites facilitate H₂ dissociation, while Brønsted acid sites promote ring contraction .

-

Oxidation : Lattice oxygen mobility in Mo/V oxides correlates with benzaldehyde selectivity .

-

Redox Cycles : Mo(VI)/Mo(IV) transitions underpin catalytic activity in both DODH and Cadogan reactions .

Wissenschaftliche Forschungsanwendungen

Molybdenum-toluene compounds have various applications, particularly in catalysis, antimicrobial activities, and lubricating oils.

Catalysis

- Toluene oxidation Molybdenum-based materials can catalyze the oxidation of toluene into benzaldehyde and benzyl alcohol . For example, MnMoO4 nanomaterials have demonstrated efficiency in converting toluene in the presence of H2O2 at 80 °C, yielding benzaldehyde and benzyl alcohol . A maximum toluene conversion rate of 40.62% was achieved after 18 hours using 0.06 g of catalyst .

- Toluene disproportionation Molybdenum-vanadium mixed oxides catalyze both disproportionation and selective oxidation of toluene . A strong synergistic effect between vanadium and molybdenum oxide phases induces moderate acidity, which is suitable for high catalytic activity in toluene disproportionation . Catalysts with a higher Mo/V ratio possess higher reducibility, a prerequisite for achieving high conversion in toluene oxidation .

- Toluene hydrogenation Molybdenum carbide catalysts are of interest for hydrogenation processes .

Antimicrobial Applications

- Schiff base complexes Metal complexes of Schiff bases, derived from salicylaldehyde and 2-furaldehyde with o- and p-phenylenediamine, exhibit antibacterial activity against E. coli, Bacillus subtilis, P. aeruginosa, and Staphylococcus aureus .

- Antifungal activity Metal complexes such as Cu(II), Co(II), Ni(II), and Mn(II) synthesized with Schiff bases derived from o-phthalaldehyde and amino acids have been tested against fungi . Cu(II) and Ni(II) complexes inhibit all studied microorganisms, while Co(II) and Mn(II) complexes show less inhibition .

Lubricating Oil

- Antifriction and antiwear agent Molybdenum salt compounds are important components in lubricating oils and greases as antifriction and antiwear agents .

- Molybdenum sulfonate Molybdenum sulfonate has oxidation resistance, corrosion resistance, and high-temperature detergency, making it suitable for use in high-grade, medium-grade, and low-grade industrial oil and lubricating oil of internal combustion engines . The inclusion of long-chain alkylbenzene sulfonic acid, heavy alkylbenzene sulfonic acid, and petroleum sulfonic acid contributes to the performance of molybdenum sulfonate in lubricating oil .

Wirkmechanismus

The mechanism of action of molybdenum-toluene complexes involves the interaction of molybdenum with toluene, leading to the formation of active catalytic sites. These active sites facilitate various chemical reactions by providing a surface for the reactants to interact and undergo transformation. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed. For example, in the hydrogenation of toluene, the molybdenum carbide catalyst provides active sites for the adsorption and activation of hydrogen molecules, which then react with toluene to form methylcyclohexane .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Noble Metal Catalysts (Pt, Pd, Rh)

Noble metals are benchmark catalysts for toluene hydrogenation due to their high activity at low temperatures (<100°C). However, they face limitations:

- Cost and scarcity : Pt and Pd are expensive and prone to sulfur poisoning, restricting industrial scalability .

- Stability : Pt/TiO₂ loses 30% activity within 5 hours under 200°C due to coke formation .

- Performance : At 80°C and 1 MPa H₂, Pt catalysts achieve ~95% toluene conversion but require rigorous sulfur-free feedstocks .

In contrast, Fe-Mo₂C-550 operates efficiently at 100°C with comparable conversion rates (100%) and superior stability (8.4 hours) . While noble metals excel in turnover frequency (TOF), Fe-Mo₂C offers a cost-effective alternative with robust anti-poisoning properties .

Transition Metal Catalysts (Ni, Co)

Nickel and cobalt-based catalysts (e.g., Ni-Mo/Al₂O₃, Co-Mo/Al₂O₃) are industrially prevalent but require harsh conditions:

- Temperature and pressure : Ni-W/Al₂O₃ operates at 200–300°C and 3–5 MPa H₂, achieving 70–80% conversion .

- Deactivation : Sulfur-containing feedstocks poison active sites, reducing lifespan by 50% within 10 hours .

Fe-Mo₂C outperforms these systems by functioning at lower temperatures (100°C) and pressures (1 MPa) while tolerating trace sulfur impurities . Additionally, Fe doping reduces coke formation compared to Ni/Co catalysts, which exhibit 20–30% carbon deposition after 10 hours .

Other Molybdenum-Based Catalysts

- Undoped Mo₂C : Without Fe, Mo₂C shows rapid deactivation (lifetime <1 hour) due to surface oxidation and carbon deposition .

- Tungsten Carbide (WC) : WC/Al₂O₃ requires 150°C for 90% toluene conversion but suffers from slower kinetics (TOF 0.8 s⁻¹ vs. 1.2 s⁻¹ for Fe-Mo₂C) .

- Copper-Mo₂C : Cu/Mo₂C excels in CO₂ hydrogenation but shows negligible activity in toluene hydrogenation, highlighting the specificity of Fe doping .

Table 1: Catalytic Performance Comparison

| Catalyst | Temp (°C) | Pressure (MPa) | Conversion (%) | Lifetime (h) | Cost (Relative to Fe-Mo₂C) |

|---|---|---|---|---|---|

| Fe-Mo₂C-550 | 100 | 1 | 100 | 8.4 | 1.0 |

| Pt/TiO₂ | 80 | 1 | 95 | 5.0 | 150.0 |

| Ni-Mo/Al₂O₃ | 200 | 3 | 75 | 10.0 | 2.5 |

| WC/Al₂O₃ | 150 | 1 | 90 | 6.0 | 3.0 |

| Undoped Mo₂C | 100 | 1 | 98 | 0.8 | 0.9 |

Table 2: Structural and Surface Properties

| Catalyst | Surface Area (m²/g) | Fe Dispersion | Active Sites (μmol/g) | Carbon Deposition (%) |

|---|---|---|---|---|

| Fe-Mo₂C-550 | 120 | Atomic-scale | 45 | 5 |

| Pt/TiO₂ | 200 | Nanoparticles | 60 | 15 |

| Ni-Mo/Al₂O₃ | 180 | Clusters | 30 | 25 |

Q & A

Q. How can biofilter performance data for toluene degradation be standardized across studies?

- Methodological Answer : Report empty-bed contact time (EBCT), inlet loading rates (g/m³/h), and pressure drop (Pa/m). A unified model integrating dimensionless parameters (e.g., Stanton number for mass transfer) enables direct comparison, as shown in biofilter studies with <5% deviation from experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.